molecular formula C9H12N4 B2511730 {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine CAS No. 1193389-92-2

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Cat. No.: B2511730
CAS No.: 1193389-92-2
M. Wt: 176.223
InChI Key: QBNWQDQVJPAFGA-UHFFFAOYSA-N
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Description

“1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” is a chemical compound with the molecular formula C8H10N4 . It is a heterocyclic compound that belongs to the class of pyrazolopyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, including “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine”, has been a subject of interest for many researchers . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” can be represented by the SMILES string CC1=NN(C2=C1C=C(C=N2)N)C . It has a molecular weight of 162.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” include a molecular weight of 162.19 g/mol, XLogP3-AA of 0.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 0 . The compound has a topological polar surface area of 56.7 Ų and a complexity of 172 .

Scientific Research Applications

  • Synthesis and Biological Activities :

    • Pyrazolo[3,4-d]pyridazines, which include derivatives of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl, have been shown to possess significant antimicrobial, anti-inflammatory, and analgesic activities. These compounds are synthesized using efficient synthetic routes and have been investigated for their biological activity (Zaki, Sayed, & Elroby, 2016).
    • Ambient-temperature synthesis of similar compounds has been reported, highlighting novel methods for creating these compounds (Becerra, Cobo, & Castillo, 2021).
  • Antibacterial and Antioxidant Properties :

    • Tri-substituted pyrazoles, which may include 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl derivatives, have been studied for their antibacterial and antioxidant activities. These compounds display moderate antibacterial and antioxidant activities, and their actions are further explained through molecular docking analysis (Lynda, 2021).
  • Neurotropic Activity :

    • Derivatives of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl have been synthesized and evaluated for neurotropic activity. These compounds show potential in antagonizing corazole-induced seizures and demonstrate anxiolytic and antidepressant psychotropic activity without muscle relaxation at studied doses (Dashyan, Paronikyan, Mamyan, & Paronikyan, 2022).
  • Synthesis of New Polyheterocyclic Systems :

    • 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems. These novel compounds are characterized using various spectral techniques and evaluated for their in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biochemical Analysis

Biochemical Properties

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, influencing the overall metabolic flux. Additionally, this compound interacts with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. This compound also affects cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. This modulation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. For instance, this compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, this compound may accumulate in the nucleus, where it interacts with transcription factors and regulates gene expression .

Properties

IUPAC Name

(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNWQDQVJPAFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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